molecular formula C8H14Cl2N2O B2771417 (3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride CAS No. 2287247-52-1

(3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride

Cat. No.: B2771417
CAS No.: 2287247-52-1
M. Wt: 225.11
InChI Key: RJHMTAIPMNLGAQ-YCBDHFTFSA-N
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Description

(3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a pyridine ring, making it a valuable candidate for various chemical reactions and applications.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications.

Biology

In biological research, this compound can be used as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules. Its ability to interact with various biological targets makes it valuable for studying enzyme mechanisms and receptor interactions.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

If the compound has biological activity, this would involve studying how it interacts with biological systems or targets .

Safety and Hazards

This would involve assessing the compound’s toxicity, flammability, and any other hazards it may pose, as well as appropriate safety precautions for handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride typically involves several steps. One common method includes the reaction of pyridine-3-carboxaldehyde with a suitable amine, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted pyridine compounds.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-Alkylglutamates
  • (2S,3R)-3-Methylglutamate
  • (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol

Uniqueness

Compared to similar compounds, (3R)-3-Amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride stands out due to its specific structural features, such as the presence of both an amino group and a pyridine ring. These features confer unique reactivity and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R)-3-amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c9-8(3-5-11)7-2-1-4-10-6-7;;/h1-2,4,6,8,11H,3,5,9H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHMTAIPMNLGAQ-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](CCO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287247-52-1
Record name (3R)-3-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
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